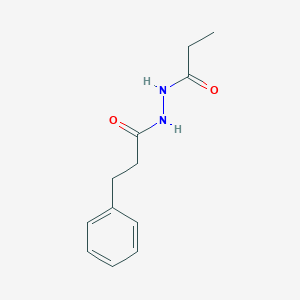
3-phenyl-N'-propanoylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-N’-propanoylpropanehydrazide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of hydrazide, characterized by the presence of a phenyl group attached to a propanehydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-propanoylpropanehydrazide typically involves the reaction of phenylhydrazine with propanoyl chloride under controlled conditions. The reaction proceeds as follows:
Step 1: Phenylhydrazine is reacted with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Step 3: The product is then purified by recrystallization or column chromatography to obtain pure 3-phenyl-N’-propanoylpropanehydrazide.
Industrial Production Methods
In an industrial setting, the production of 3-phenyl-N’-propanoylpropanehydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-phenyl-N’-propanoylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylpropanoyl oxides.
Reduction: Formation of phenylpropanoyl hydrazine derivatives.
Substitution: Formation of substituted phenylpropanoyl compounds.
科学研究应用
3-phenyl-N’-propanoylpropanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-phenyl-N’-propanoylpropanehydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.
相似化合物的比较
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 3-phenyl-N’-propanoylpropanehydrazide.
Propanoyl Chloride: Another precursor used in the synthesis.
Phenylpropanolamine: A structurally similar compound with different pharmacological properties.
Uniqueness
3-phenyl-N’-propanoylpropanehydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3-phenyl-N'-propanoylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAZWVRBOBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













